molecular formula C19H21ClN2O3S2 B2628439 2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 683780-08-7

2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2628439
CAS No.: 683780-08-7
M. Wt: 424.96
InChI Key: HYGSVWDEULCQSZ-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a combination of chlorophenyl, sulfanyl, and piperazinyl groups

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common method involves the reaction of 4-chlorothiophenol with 2-chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S2/c1-15-2-8-18(9-3-15)27(24,25)22-12-10-21(11-13-22)19(23)14-26-17-6-4-16(20)5-7-17/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGSVWDEULCQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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